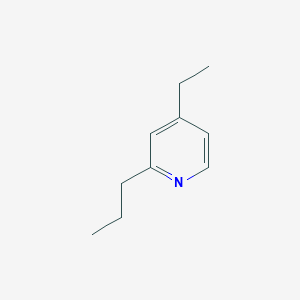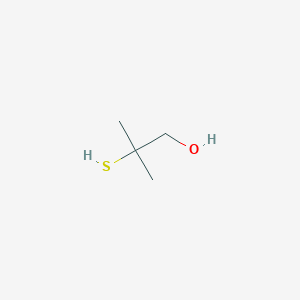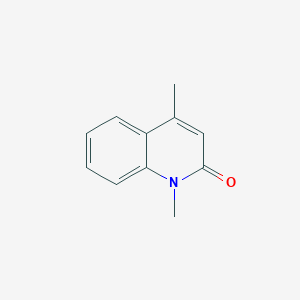![molecular formula C10H14N2O3 B148681 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid CAS No. 138377-78-3](/img/structure/B148681.png)
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, also known as AMAC, is a spirocyclic β-lactam compound with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been investigated for its anticancer properties and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs). In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial and anticancer properties. Another potential direction is the investigation of the mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid and its potential interactions with other drugs. Finally, the use of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is also an area of interest for future research.
Conclusion:
In conclusion, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a spirocyclic β-lactam compound with potential applications in the field of medicinal chemistry. It exhibits broad-spectrum antibacterial activity and has shown promising results in preclinical studies for the treatment of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, including the development of new analogs and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a multistep process that involves the reaction of 3-aminocrotonic acid with ethyl isocyanoacetate, followed by cyclization with triethylamine. The final product is obtained through acid hydrolysis of the resulting spirocyclic intermediate.
Propriétés
Numéro CAS |
138377-78-3 |
|---|---|
Nom du produit |
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-8(13)6(9(14)15)7(11)10(12)4-2-3-5-10/h2-5,11H2,1H3,(H,14,15) |
Clé InChI |
WSSHKDULHWXKPX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
SMILES canonique |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
Synonymes |
1-Azaspiro[4.4]non-3-ene-3-carboxylicacid,4-amino-1-methyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





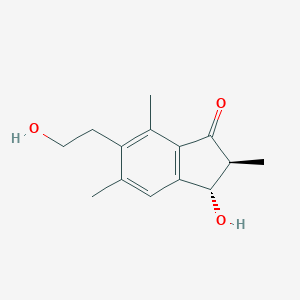

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
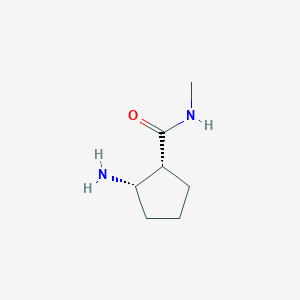
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)

